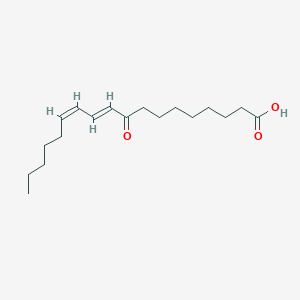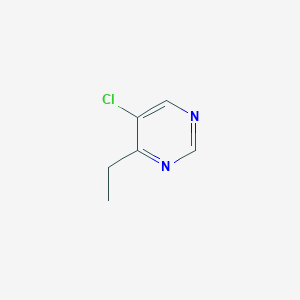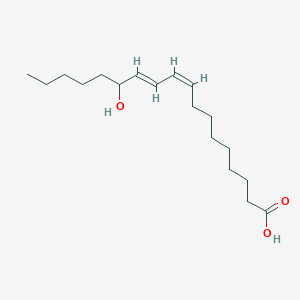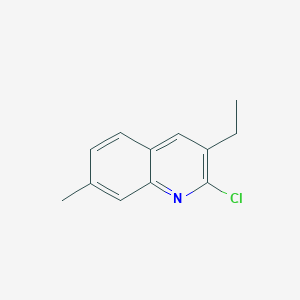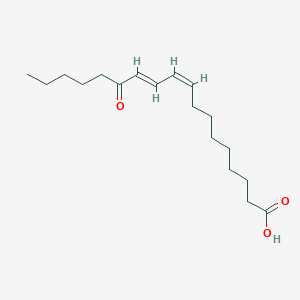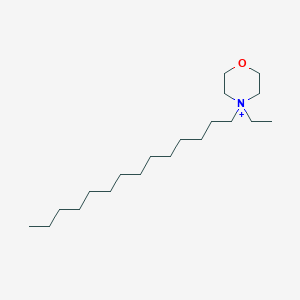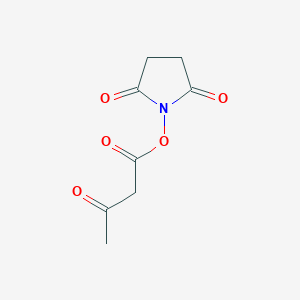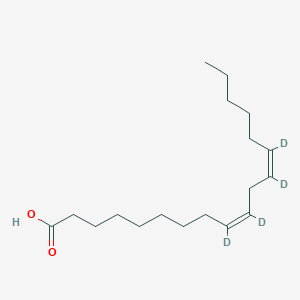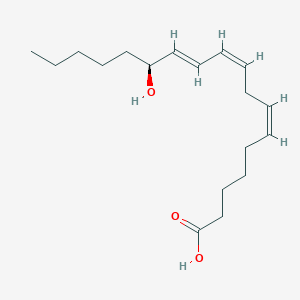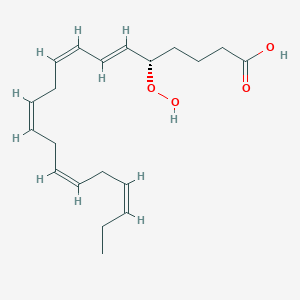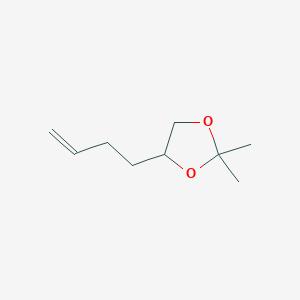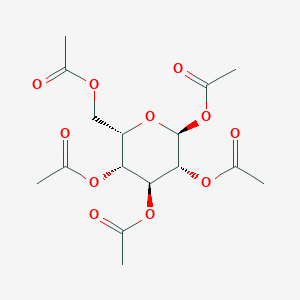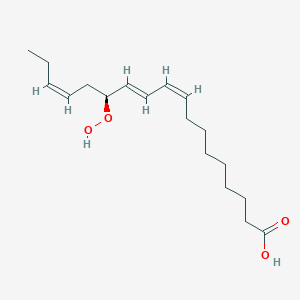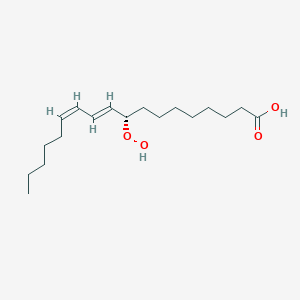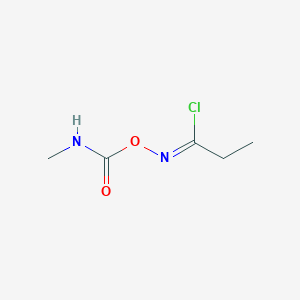
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, also known as MAPIC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline, and it has been found to have a wide range of biochemical and physiological effects. In
作用机制
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride works by inhibiting the activity of proteases. It does this by binding to the active site of the protease, preventing it from cleaving its substrate. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride used.
生化和生理效应
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride has been found to have a wide range of biochemical and physiological effects. In addition to its use as a protease substrate, it has also been used as a tool for studying the structure and function of proteins and enzymes. It has been found to be useful in the study of diseases such as cancer and Alzheimer's disease, as well as in the development of new drugs and therapies.
实验室实验的优点和局限性
One of the main advantages of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is its versatility. It can be used to study a wide range of proteases and enzymes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be toxic at high concentrations, and its use can be expensive and time-consuming.
未来方向
There are many potential future directions for research involving N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. One area of interest is the development of new protease inhibitors based on the structure of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. Another area of interest is the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the study of proteases and enzymes involved in diseases such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the development of new drugs and therapies for a wide range of diseases and conditions.
合成方法
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be synthesized through the reaction of proline with methyl isocyanate and thionyl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is widely used in scientific research as a tool for studying the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By measuring the rate of protease activity on N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, researchers can gain insights into the function of the protease and its role in various biological processes.
属性
CAS 编号 |
134870-99-8 |
|---|---|
产品名称 |
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride |
分子式 |
C5H9ClN2O2 |
分子量 |
164.59 g/mol |
IUPAC 名称 |
[(Z)-1-chloropropylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-3-4(6)8-10-5(9)7-2/h3H2,1-2H3,(H,7,9)/b8-4- |
InChI 键 |
QWNZDANFKARXPS-UHFFFAOYSA-N |
手性 SMILES |
CC/C(=N/OC(=O)NC)/Cl |
SMILES |
CCC(=NOC(=O)NC)Cl |
规范 SMILES |
CCC(=NOC(=O)NC)Cl |
同义词 |
(1-chloropropylideneamino) N-methylcarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



